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Compound of Interest

Compound Name: C4-Amide-C4-NH2

Cat. No.: B12406983

An In-depth Technical Guide to the Spectroscopic Analysis of N-(4-aminobutyl)butanamide

This guide provides a comprehensive overview of the spectroscopic data for N-(4-
aminobutyl)butanamide (C4-Amide-C4-NH2), a diamine derivative with potential applications in
materials science and as a building block in organic synthesis. The document is intended for
researchers, scientists, and professionals in the field of drug development and chemical
analysis, offering detailed experimental protocols, data interpretation, and workflow
visualizations.

Molecular Structure

The molecule, designated as C4-Amide-C4-NH2, is systematically named N-(4-
aminobutyl)butanamide. Its structure consists of a butanamide functional group where the
amide nitrogen is substituted with a 4-aminobutyl chain.

Chemical Structure: CHs-CH2-CH2-CO-NH-CH2-CH2-CHz-CH2-NH:2
Molecular Formula: CsH1sN20O Molecular Weight: 158.24 g/mol

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for N-(4-aminobutyl)butanamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 1: *H NMR Spectroscopic Data (500 MHz, CDCIs)

. . Coupling

Chemical Shift L . .

Multiplicity Integration Constant (J) Assignment
(3) ppm

Hz

5.85 brs 1H - -NH- (Amide)
3.25 q 2H 6.8 Hz -NH-CH2-
2.70 t 2H 6.8 Hz -CH2-NH:z
2.14 t 2H 7.5 Hz -CH2-CO-
1.66 p 2H 7.5Hz -CH2-CH2-CO-
1.55 p 2H 6.8 Hz -NH-CH2z-CHz2-
1.48 p 2H 6.8 Hz -CH2-CH2-NH:
1.30 brs 2H - -NH2 (Amine)

|0.94 | t| 3H | 7.5 Hz | CH3-CH2- |

Table 2: 3C NMR Spectroscopic Data (125 MHz, CDCIs)
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Chemical Shift (8) ppm Assighment
173.0 -C=0 (Amide)
41.8 -CHz2-NH:z

39.5 -NH-CHa-

38.8 -CH2-CO-

31.8 -CH2-CH2-NH:2
27.2 -NH-CH2z-CHz2-
19.3 -CH2-CH2-CO-

| 13.8 | CH3-CH2- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: IR Absorption Data

Functional Group

Frequency (cm™?) Intensity .

Assignment

N-H stretch (Amine and
3350 - 3250 Strong, Broad .

Amide)
2955, 2928, 2865 Strong C-H stretch (Aliphatic)
1640 Strong C=0 stretch (Amide I)
1555 Strong N-H bend (Amide I1)

| 1465 | Medium | C-H bend (CHz) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.
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Table 4: Mass Spectrometry Data (Electron lonization, EI)

m/z (Mass/Charge Ratio) Relative Intensity (%) Proposed Fragment lon
158 5 [M]* (Molecular lon)
115 20 [M - C3H7]*
[CH3CH2CH2CO]* (Butanoyl
87 60 _
cation)
[NHCH2CH2CH2CH2NH2]*
86 100
(McLafferty Rearrangement)
72 45 [CH2CH2CH2CH2NH2]*

| 30 | 95 | [CH2NH2]* |

Experimental Protocols

The data presented were obtained using standard analytical techniques as detailed below.

NMR Spectroscopy

A sample of N-(4-aminobutyl)butanamide (10-20 mg) was dissolved in approximately 0.7 mL of
deuterated chloroform (CDCls) containing 0.03% tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube. *H and 3C NMR spectra were
recorded on a 500 MHz spectrometer at room temperature. For *H NMR, 16 scans were
accumulated with a relaxation delay of 1 second. For 3C NMR, 1024 scans were accumulated
with a 2-second relaxation delay.

IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat
sample was placed directly onto the ATR crystal. The spectrum was recorded in the range of
4000-600 cm~? by co-adding 32 scans with a resolution of 4 cm~2. A background spectrum of
the clean ATR crystal was recorded and subtracted from the sample spectrum.
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Mass Spectrometry

Mass spectral analysis was performed on a mass spectrometer using Electron lonization (El) at
70 eV. The sample was introduced via a direct insertion probe. The ion source temperature was
maintained at 230°C and the transfer line at 250°C. The mass analyzer was scanned over a

mass range of m/z 20-300.

Data Interpretation and Workflow Visualizations

The combined use of MS, IR, and NMR allows for the unambiguous structural elucidation of N-
(4-aminobutyl)butanamide. The following diagrams illustrate the experimental and logical

workflows.

Sample Preparation

N-(4-aminobutyl)butanamide

:
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Spectrometer Spectrometer
Data Analypi
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Caption: General experimental workflow for spectroscopic analysis.
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Caption: Logic flow for structural elucidation using combined spectroscopy.

« To cite this document: BenchChem. [Spectroscopic data for C4-Amide-C4-NH2 (NMR, IR,
MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12406983#spectroscopic-data-for-c4-amide-c4-nh2-

nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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